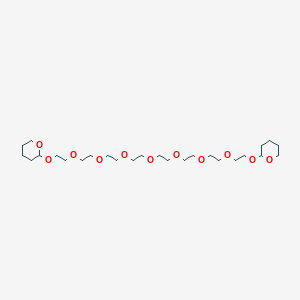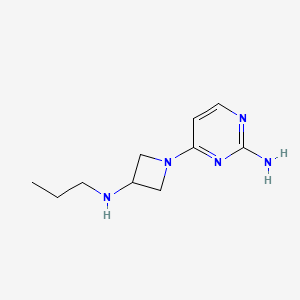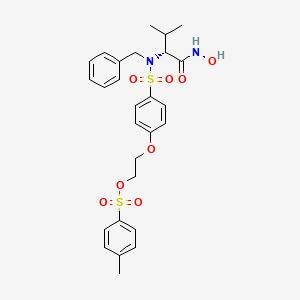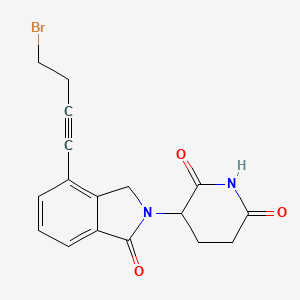
Thp-peg8-thp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THP-PEG8-THP, also known as Bis-THP-PEG8, is a polyethylene glycol (PEG)-based PROTAC linker. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The molecular formula of this compound is C₂₆H₅₀O₁₁, and it has a molecular weight of 538.67 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
THP-PEG8-THP is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tetrahydropyranyl (THP) groups. The synthesis typically involves the protection of hydroxyl groups with THP, followed by the coupling of PEG chains. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as chromatography and crystallization to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
THP-PEG8-THP undergoes various chemical reactions, including:
Oxidation: The THP groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the THP groups back to hydroxyl groups.
Substitution: The THP groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various PEG derivatives with different functional groups, which can be further utilized in the synthesis of PROTACs and other bioactive molecules .
Applications De Recherche Scientifique
THP-PEG8-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mécanisme D'action
THP-PEG8-THP functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves the binding of the PROTAC to both the target protein and an E3 ubiquitin ligase. This binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG chain in this compound provides flexibility and solubility, enhancing the efficacy of the PROTAC .
Comparaison Avec Des Composés Similaires
Similar Compounds
THP-PEG8-OH: Another PEG-based linker used in PROTAC synthesis.
THP-PEG4-THP: A shorter PEG chain variant used for similar applications.
THP-PEG12-THP: A longer PEG chain variant providing different solubility and flexibility properties.
Uniqueness
THP-PEG8-THP is unique due to its optimal PEG chain length, which provides a balance between flexibility and solubility. This balance enhances the efficacy of PROTACs, making it a preferred choice for targeted protein degradation applications.
Propriétés
Formule moléculaire |
C26H50O11 |
|---|---|
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C26H50O11/c1-3-7-34-25(5-1)36-23-21-32-19-17-30-15-13-28-11-9-27-10-12-29-14-16-31-18-20-33-22-24-37-26-6-2-4-8-35-26/h25-26H,1-24H2 |
Clé InChI |
HSNXMTFNRCUCOP-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)
![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)

![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)



![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)
